molecular formula C15H19BrN2O2 B2827730 (3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone CAS No. 1903278-16-9

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone

Cat. No. B2827730
CAS RN: 1903278-16-9
M. Wt: 339.233
InChI Key: AJIPNOHPBSJQDM-UHFFFAOYSA-N
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Description

(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(cyclopentyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Cyclohexenone Derivatives Synthesis : Research demonstrates the synthesis of cyclohexenone derivatives, which are crucial in organic synthesis and potential pharmaceutical intermediates (Lujan-Montelongo & Fleming, 2014).
  • Bromination Reactions : Studies have explored bromination reactions in methanol or chloroform, producing substituted 3-(bromoacetyl)pyridine, a compound used in the synthesis of various heterocyclic compounds (Zav’yalova et al., 2009).
  • Antibacterial Activity of Derivatives : New cyanopyridine derivatives, synthesized from bromopyridine, have been evaluated for antimicrobial activity against various bacteria, demonstrating potential medicinal applications (Bogdanowicz et al., 2013).

Applications in Organic Chemistry

  • Cyclopentannulation of Pyridine : The allylation and propargylation of bromopyridine, leading to cyclopentannulated pyridines, are significant for organic chemistry, particularly in synthesizing complex natural products (Jones et al., 2000).
  • Pyrrolidine Derivatives Synthesis : The synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions shows the versatility of pyrrolidine derivatives in organic synthesis and potential drug development (Udry et al., 2014).
  • Catalysis and Organic Reactions : Research involving bromopyridine complexes indicates their role in catalysis, particularly in cross-coupling reactions, highlighting their significance in synthesizing organic compounds (Isobe et al., 1987).

Medicinal Chemistry and Biological Applications

  • Anticancer Compound Synthesis : The synthesis of novel pyrimidine and thiazolopyrimidine derivatives from related compounds has been explored for their anticancer potential, illustrating the relevance in medicinal chemistry (Flefel et al., 2007).
  • Antimicrobial and Antioxidant Properties : Some derivatives, synthesized through condensation reactions involving bromopyridine, exhibit antimicrobial and antioxidant activities, suggesting their utility in developing new pharmaceuticals (Rusnac et al., 2020).

properties

IUPAC Name

[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-13-6-3-8-17-14(13)20-12-7-9-18(10-12)15(19)11-4-1-2-5-11/h3,6,8,11-12H,1-2,4-5,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIPNOHPBSJQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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